molecular formula C21H31NO4 B1252928 testosterone (E)-3-(O-carboxymethyl)oxime

testosterone (E)-3-(O-carboxymethyl)oxime

Cat. No.: B1252928
M. Wt: 361.5 g/mol
InChI Key: VDYLVWGBLQNNAW-VLXQCQHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone (Z)-3-(O-carboxymethyl)oxime is the Z (anti) isomer of testosterone 3-(O-carboxymethyl)oxime.

Scientific Research Applications

Enzyme Immunoassay Development

Österman, Juntunen, and Gothoni (1979) developed an enzyme immunoassay for testosterone using testosterone-3-(carboxymethyl)oxime horseradish peroxidase conjugate. This assay demonstrated high sensitivity and specificity, with potential applications in testosterone measurement and endocrinological research (Österman, Juntunen, & Gothoni, 1979).

Study of Antibody Binding Characteristics

Jana and Ali (1999) investigated the antibody binding characteristics of geometrical isomers of testosterone 3-(O-carboxymethyl)oxime, revealing how the geometry and ionization state of the carboxymethyl oxime group significantly impacts the affinity of the isomers for the antibody. This research contributes to understanding immunoassay specificity and sensitivity (Jana & Ali, 1999).

Testosterone Derivatives as Serotonin Reuptake Transporter Inhibitors

In 2021, researchers synthesized two testosterone derivatives from testosterone 3-oxime and testosterone 3-(O-carboxymethyl)oxime, investigating their potential as serotonin reuptake transporter inhibitors. This study opens avenues for testosterone derivatives in psychiatric and neurological research (Author Unknown, 2021).

Sandwich Immunoassay Development

Sengupta, Dhar, and Ali (1992) developed a highly sensitive and specific sandwich immunoassay for testosterone using testosterone-3-(O-carboxymethyl)oxime. This assay's sensitivity and specificity make it valuable for clinical and biochemical studies of testosterone (Sengupta, Dhar, & Ali, 1992).

Development of Immunoanalytical Systems

Pouzar and Ćerný (1996) focused on the preparation of 3-(O-(2-carboxyethyl)oxime derivatives of testosterone for developing immunoanalytical systems. Their work is crucial for advancing analytical methods in endocrinology and pharmacology (Pouzar & Ćerný, 1996).

One Step Enzyme Linked Immunosorbent Assay

Shrivastav, Basu, and Kariya (2003) described a one-step enzyme-linked immunosorbent assay (ELISA) for estimating serum testosterone using testosterone-3-O-carboxymethyl-oxime derivatives. This method's high sensitivity and precision are significant for clinical diagnostics (Shrivastav, Basu, & Kariya, 2003).

Nongenomic Receptor Study

Lieberherr and Grosse (1994) explored how testosterone derivatives like testosterone (O-carboxymethyl)oxime impact cellular processes such as calcium concentration and inositol formation. This study sheds light on the nongenomic actions of testosterone in bone biology (Lieberherr & Grosse, 1994).

Properties

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

2-[(Z)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14-/t15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

VDYLVWGBLQNNAW-VLXQCQHTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C

Pictograms

Irritant; Health Hazard

Synonyms

testosterone 3-(O-carboxymethyl)oxime
testosterone 3-CMOx

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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testosterone (E)-3-(O-carboxymethyl)oxime
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testosterone (E)-3-(O-carboxymethyl)oxime
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